N-[2-(4-methoxyphenyl)ethyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide
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Overview
Description
3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE is a complex organic compound characterized by its unique structural features. This compound contains a pyrimidine ring substituted with a methoxyphenyl and a trifluoromethyl group, linked via a sulfanyl group to a propanamide moiety. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the methoxyphenyl and trifluoromethyl groups, and subsequent linkage to the propanamide moiety via a sulfanyl group. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow chemistry, automated synthesis, and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring and other functional groups can be reduced under specific conditions.
Substitution: The methoxyphenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
- **2-Methoxyphenyl isocyanate
Uniqueness
Compared to these similar compounds, 3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE stands out due to its unique combination of a pyrimidine ring with methoxyphenyl and trifluoromethyl groups, linked via a sulfanyl group to a propanamide moiety. This structural uniqueness imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C24H24F3N3O3S |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C24H24F3N3O3S/c1-32-18-7-3-16(4-8-18)11-13-28-22(31)12-14-34-23-29-20(15-21(30-23)24(25,26)27)17-5-9-19(33-2)10-6-17/h3-10,15H,11-14H2,1-2H3,(H,28,31) |
InChI Key |
BUPLGACGCJCYMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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